1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S It is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene and 2-(methylthio)benzaldehyde.
Reaction Conditions: The key steps involve the formation of the propan-1-one moiety through a series of reactions, including Friedel-Crafts acylation and subsequent functional group transformations.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways, which may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds, such as:
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with different substitution patterns on the aromatic ring.
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one: Another isomer with variations in the position of the difluoromethoxy and methylthio groups.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12F2O2S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-9(14)8-5-4-7(15-11(12)13)6-10(8)16-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
YZTKSXJYCRFIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)F)SC |
Origin of Product |
United States |
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